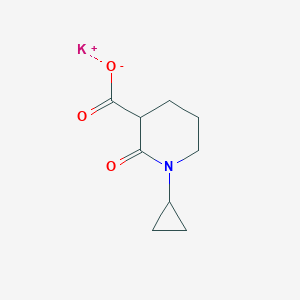
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 221.3 g/mol and is known for its high purity, typically exceeding 95% . This compound is utilized in various advanced research and development applications due to its distinctive properties.
Preparation Methods
The synthesis of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of 1-cyclopropyl-2-oxopiperidine-3-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxopiperidine-3-carboxylate: This compound has a similar structure but differs in its ester group.
2-oxo-3-piperidinecarboxylate: Another related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H12KNO3 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
potassium;1-cyclopropyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H13NO3.K/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
CFNGLXLLJLEEJM-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















